molecular formula C10H15ClN2O B12971639 3-(Piperazin-1-yl)phenol hydrochloride

3-(Piperazin-1-yl)phenol hydrochloride

Cat. No.: B12971639
M. Wt: 214.69 g/mol
InChI Key: PFZMVKLBBQRDQG-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)phenol hydrochloride is a chemical compound that features a piperazine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)phenol hydrochloride typically involves the reaction of phenol with piperazine under controlled conditions. One common method includes:

    Starting Materials: Phenol and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic.

    Procedure: The phenol is reacted with piperazine in a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours.

    Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

    Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix phenol and piperazine.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing industrial purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)phenol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways: The compound may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, contributing to its potential antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with similar structural features but different biological activities.

    3-(1-Piperazinyl)phenol: The free base form of the hydrochloride salt.

Uniqueness

3-(Piperazin-1-yl)phenol hydrochloride is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-piperazin-1-ylphenol;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11,13H,4-7H2;1H

InChI Key

PFZMVKLBBQRDQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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